cis-1,2-Dibenzoylethylene
Description
Contextual Significance in Modern Synthetic Organic Chemistry
cis-1,2-Dibenzoylethylene holds considerable significance in contemporary organic synthesis due to its unique structural and reactive properties. Its utility stems primarily from its role as a versatile building block and its notable photochemical behavior.
The compound is an important intermediate for the synthesis of more complex organic molecules and heterocyclic systems. smolecule.com For instance, it is a precursor for downstream products such as 3,4-dibenzoyl-4,5-dihydro-1H-pyrazole and 3-chloro-2,5-diphenyl-furan, highlighting its application in constructing five-membered heterocyclic rings. lookchem.com
A defining characteristic of the dibenzoylethylene system is its ability to undergo photochemical isomerization. smolecule.com Exposure to ultraviolet (UV) light can efficiently convert the trans isomer into the cis form. smolecule.combartleby.com This process involves the homolytic breaking of the double bond upon irradiation, which allows for rotation around the resulting single bond before the double bond reforms in the new isomeric configuration. bartleby.com
Furthermore, cis-1,2-dibenzoylalkenes are known to undergo various photochemical transformations. Research has shown that irradiation of these compounds can lead to complex photorearrangements. For example, studies on related structures like 2,3-dibenzoylbicyclo[2.2.2]octa-2,5-diene have demonstrated that irradiation in different solvents yields diverse products. In methanol (B129727), it produces isomeric esters, while in benzene (B151609), it forms carboxylic acids and a lactone. osti.gov Laser flash-photolysis studies suggest that these transformations may proceed through diradical intermediates. osti.gov The unique properties of this compound also make it useful in the development of materials with specific optical characteristics. smolecule.com
Historical Perspective of this compound Research and its Derivatives
Research into the 1,2-dibenzoylethylene framework has evolved significantly over the decades. Early studies, dating back to the mid-20th century, focused on the fundamental synthesis, characterization, and purification of its isomers. For instance, methods for crystallizing the trans isomer from methanol or ethanol (B145695) to yield pure yellow needles were described in the 1940s. chemicalbook.com
By the latter half of the 20th century, scientific interest shifted towards understanding the photochemical reactivity of these compounds. A notable area of research that emerged in the 1980s was the investigation of photochemical transformations of cis-1,2-dibenzoylalkenes. osti.gov These studies elucidated complex reaction pathways, including rearrangements that lead to various carboxylic acid derivatives and lactones, and provided evidence for the involvement of diradical intermediates in these processes. osti.gov
In recent years, the focus has expanded to harness the unique properties of this compound and its derivatives for practical applications in synthetic and materials chemistry. Modern research leverages the compound as a key intermediate for creating biologically relevant heterocycles. smolecule.comchemicalbook.com Additionally, the study of the thermal properties of cis and trans isomer mixtures, including the determination of their eutectic composition using techniques like Differential Scanning Calorimetry (DSC), represents a more contemporary application of this classic system in an educational and research context. sciepub.com This progression from fundamental characterization to the exploration of complex photoreactivity and modern synthetic applications illustrates the enduring relevance of the dibenzoylethylene scaffold in organic chemistry.
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (Z)-1,4-diphenylbut-2-ene-1,4-dione | nih.gov |
| Molecular Formula | C₁₆H₁₂O₂ | nih.gov |
| Molecular Weight | 236.27 g/mol | lookchem.com |
| CAS Number | 959-27-3 | nih.gov |
| Melting Point | ~132.1 °C | researchgate.net |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
| Rotatable Bond Count | 4 | nih.gov |
| Complexity | 286 | lookchem.com |
Table 2: Research Findings on Photochemical Rearrangements of a cis-1,2-Dibenzoylalkene Derivative
The following data is based on the photorearrangements of 2,3-dibenzoylbicyclo[2.2.2]octa-2,5-diene, a derivative of cis-1,2-dibenzoylalkene.
| Irradiation Condition | Products Formed | Proposed Intermediate | Reference |
| In Methanol | Mixture of isomeric esters | Diradical intermediates | osti.gov |
| In Benzene | Mixture of carboxylic acids and a lactone | Diradical intermediates | osti.gov |
Structure
2D Structure
Properties
CAS No. |
959-27-3 |
|---|---|
Molecular Formula |
C16H12O2 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
(Z)-1,4-diphenylbut-2-ene-1,4-dione |
InChI |
InChI=1S/C16H12O2/c17-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-12H/b12-11- |
InChI Key |
WYCXGQSQHAXLPK-QXMHVHEDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C\C(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Cis 1,2 Dibenzoylethylene and Its Analogs
Photochemical Synthesis from trans-1,2-Dibenzoylethylene (B146848)
The most prominent method for obtaining cis-1,2-dibenzoylethylene is through the photochemical isomerization of its more stable trans isomer. This transformation is driven by the absorption of light, which promotes the molecule to an excited state where rotation around the carbon-carbon double bond becomes possible.
Solution-Phase Irradiation Techniques
The photochemical conversion of trans-1,2-dibenzoylethylene to its cis isomer is a well-established procedure in solution. researchgate.net This process typically involves dissolving the trans isomer in a suitable solvent, such as 95% ethanol (B145695), and exposing the solution to ultraviolet (UV) light. bartleby.comchegg.com The energy from the UV light facilitates the isomerization. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC), which can distinguish between the more polar cis isomer and the less polar trans isomer. chegg.com While the reaction is a staple in undergraduate organic chemistry labs, achieving a high yield of the pure cis isomer can be challenging due to potential side reactions or incomplete conversion. bartleby.com One documented experiment reported a percent yield of 3.4%, with the low yield attributed to contamination and product loss during isolation. bartleby.com
| Parameter | Description | Reference |
| Starting Material | trans-1,2-Dibenzoylethylene | researchgate.net |
| Solvent | 95% Ethanol | chegg.com |
| Light Source | Ultraviolet (UV) light | bartleby.com |
| Monitoring | Thin-Layer Chromatography (TLC) | chegg.com |
Solid-State Photoreactions and Crystal Engineering Considerations
The photochemical behavior of 1,2-dibenzoylethylene can also be controlled in the solid state. The topochemical principle, which relates the reactivity of a crystal to its structure, plays a crucial role in these reactions. The conformation of the molecules within the crystal lattice can dictate the stereochemical outcome of the photoreaction. acs.org By carefully controlling the crystallization conditions, it is possible to influence the molecular packing and, consequently, the products of irradiation. This approach, known as crystal engineering, offers a pathway to selectively form specific isomers and can be a powerful tool in controlling the solid-state photorearrangement of cis-1,2-dibenzoylalkenes. acs.org
Generation of Reactive Intermediates for Downstream Synthesis
This compound and its analogs are valuable precursors for generating highly reactive intermediates, which can then be trapped by various reagents to form more complex molecules.
In Situ Ketenes via Zimmerman-O'Connell-Griffin (ZOG) Rearrangement
A significant application of cis-1,2-dibenzoylalkenes is their use in the Zimmerman-O'Connell-Griffin (ZOG) rearrangement. researchgate.net This photochemical reaction involves a 1,5-phenyl migration from carbon to oxygen, leading to the in-situ formation of a ketene (B1206846) intermediate. acs.orgresearchgate.net This rearrangement has been observed for various cis-1,2-dibenzoylalkenes, including those incorporated into bicyclic systems. researchgate.net The highly reactive ketene can then be intercepted by various nucleophiles. For instance, irradiation in alcoholic solvents leads to the formation of esters, while in the presence of imines or aldehydes, it can undergo a [2+2] cycloaddition to produce β-lactams and β-lactones, respectively. researchgate.netacs.orgnih.gov This method is particularly attractive as it can be performed under visible light irradiation and offers high yields and excellent diastereoselectivity. acs.orgnih.gov Recent advancements have expanded this methodology to include the synthesis of amides through the interception of the ketene intermediate with amines, a process termed the aza-Zimmerman–O'Connell–Griffin (aza-ZOG) reaction. rsc.org
| Reaction | Intermediate | Trapping Agent | Product | Reference |
| ZOG Rearrangement | Ketene | Alcohol | Ester | researchgate.net |
| ZOG Rearrangement | Ketene | Imine | β-Lactam | acs.orgnih.gov |
| ZOG Rearrangement | Ketene | Aldehyde | β-Lactone | acs.orgnih.gov |
| aza-ZOG Reaction | Ketene | Amine | Amide | rsc.org |
Derivatization Pathways and Functionalization Strategies
The synthetic utility of the ZOG rearrangement extends to the derivatization of the resulting products. The β-lactones and β-lactams formed through the [2+2] cycloaddition of the ketene intermediate can be further modified. For example, a phenoxy group on the β-lactam ring can be hydrolyzed to reveal a ketone, which can then be reduced to an alcohol. nih.gov This demonstrates the potential for late-stage functionalization of complex molecules. rsc.org The development of the aza-ZOG reaction further broadens the scope, allowing for the direct amidation and functionalization of unprotected amino acids and peptides, highlighting the versatility of this photochemical approach in organic synthesis and medicinal chemistry. rsc.org
Mechanistic Investigations of Reactions Involving Cis 1,2 Dibenzoylethylene
Photochemical Transformations and Excited State Dynamics
The absorption of light by cis-1,2-dibenzoylethylene initiates a cascade of events governed by the principles of photochemistry. These transformations are rooted in the dynamics of its electronically excited states and give rise to distinct isomeric forms and rearrangement products.
E/Z Photoisomerization Mechanisms
One of the fundamental photochemical reactions of this compound is its isomerization to the trans isomer. bartleby.comchegg.comchegg.comharpercollege.edu This process, driven by ultraviolet light, involves the interconversion between the cis and trans geometric forms of the molecule. bartleby.comresearchgate.net The reverse thermal reaction from the cis to the more stable trans isomer is also a key feature of this system. researchgate.net
The photoisomerization process is initiated by the absorption of a photon, which promotes an electron from a lower energy molecular orbital to a higher energy one. Specifically, this often involves the transition of an electron from the Highest Occupied Molecular Orbital (HOMO) to an antibonding molecular orbital. libretexts.org This electronic excitation weakens the carbon-carbon double bond, reducing the energy barrier for rotation and allowing the molecule to adopt a new geometry. bartleby.com In the excited state, the effects of bonding and antibonding orbitals can lead to dissociation if there is no net bond between the atoms. libretexts.org The stability of a molecule is influenced by charge transfer, which is a key factor in understanding its electronic properties. nih.gov
The conversion from the cis to the trans isomer can occur through different stereochemical pathways. The conventional mechanism involves a 180° rotation around the central carbon-carbon double bond. photobiology.com However, an alternative, volume-conserving mechanism known as the Hula-Twist (HT) has been proposed, particularly in constrained environments. colab.wsresearchgate.netnih.gov The HT mechanism involves the simultaneous rotation of a double bond and an adjacent single bond by 180°. colab.ws This pathway is considered to be driven by passing through a conical intersection between the S1 and S0 electronic states. colab.ws The Hula-Twist is suggested to be a common mechanism in the photoisomerization of various chromophores, from small organic molecules to photoactive biopigments. researchgate.netnih.gov
The rate of isomerization and the equilibrium ratio of cis and trans isomers at the photostationary state are sensitive to the presence of substituents on the benzoyl groups. Substituents can alter the electronic properties and steric interactions within the molecule, thereby influencing the efficiency of the photoisomerization process. beilstein-journals.orgresearchgate.net For instance, the nature and position of substituents on the benzene (B151609) rings can affect the reversal route from the cis to the trans isomer. beilstein-journals.org The electronic nature and steric bulk of substituents can favor certain conformations of the molecule. beilstein-journals.org In some systems, the presence of specific substituents can lead to a shift in the absorption bands, allowing for the use of different wavelengths of light to drive the isomerization in either direction. beilstein-journals.org The kinetics of cis-trans isomerization reactions are also influenced by the solvent. rsc.org
Zimmerman-O'Connell-Griffin (ZOG) Rearrangement
Beyond simple isomerization, this compound and its derivatives can undergo a more complex photochemical transformation known as the Zimmerman-O'Connell-Griffin (ZOG) rearrangement. researchgate.netacs.orgnih.govacs.org This reaction, first discovered in the 1960s, involves a 1,5-phenyl migration from carbon to oxygen. researchgate.netnih.gov
The ZOG rearrangement is a photomediated process that proceeds through the formation of a highly reactive ketene (B1206846) intermediate. acs.orgnih.govrsc.org Upon irradiation, cis-1,2-dibenzoylalkenes can rearrange to form products such as esters and carboxylic acids, depending on the solvent. researchgate.net For example, irradiation of this compound in an alcoholic solvent leads to the formation of esters of 4-phenyl-4-phenoxy-3-butenoic acid. researchgate.net Mechanistic studies have shown that this rearrangement can proceed through both singlet and triplet excited states, with the singlet state often playing the dominant role. researchgate.net The ketene intermediate generated in the ZOG rearrangement can be trapped by various nucleophiles, and recent work has demonstrated its utility in [2+2] cycloaddition reactions to synthesize substituted β-lactams and β-lactones with high diastereoselectivity. researchgate.netacs.orgnih.gov
Data Tables
Table 1: Properties of 1,2-Dibenzoylethylene Isomers
| Property | trans-1,2-Dibenzoylethylene (B146848) | This compound | Reference |
| Appearance | Yellow crystals | Colorless crystals | harpercollege.edu |
| Melting Point | 110.5°C | Higher than trans isomer | chegg.comsciepub.com |
| Polarity | Less polar | More polar | chegg.com |
| Stability | More stable | Less stable | researchgate.net |
Table 2: Products of Zimmerman-O'Connell-Griffin Rearrangement of Dibenzoylalkenes
| Reactant | Solvent | Product(s) | Reference |
| This compound | Alcoholic solvent | Esters of 4-phenyl-4-phenoxy-3-butenoic acid | researchgate.net |
| 2,3-Dibenzoylbicyclo[2.2.2]octa-2,5-diene | Methanol (B129727) | Isomeric esters | researchgate.net |
| 2,3-Dibenzoylbicyclo[2.2.2]octa-2,5-diene | Benzene | Carboxylic acids and a lactone | researchgate.net |
Photoinduced 1,5-Aryl Rearrangement
The photoinduced 1,5-aryl rearrangement of this compound represents a significant photochemical transformation. This intramolecular process involves the migration of an aryl group. Mechanistic studies suggest that this rearrangement can occur following photoexcitation. For instance, in related systems, photoinduced intramolecular aryl rearrangements have been shown to proceed via mechanisms involving the excitation of a carbonyl group, leading to radical addition, C-C bond formation, and subsequent C(Ar)-O bond cleavage. nih.govrsc.org Such reactions can be highly chemoselective and provide pathways to complex molecular architectures. rsc.org In the case of certain cis-1,2-dibenzoylalkenes, irradiation can lead to the formation of rearranged products like isomeric esters or carboxylic acids, depending on the solvent. osti.gov Laser flash photolysis studies have been instrumental in identifying potential diradical intermediates in these transformations. osti.gov
Solid-State Photochemistry: Crystal Packing and Molecular Migrations
The photochemistry of this compound in the solid state is intricately linked to its crystal structure and the packing of its constituent molecules.
The crystal structure of this compound reveals a conformation where the benzoyl groups are positioned nearly orthogonal to the ethylene (B1197577) system. rsc.org This molecular conformation and the way the molecules pack together in a three-dimensional, interlocked fashion play a crucial role in the compound's photostability in the solid state. This packing arrangement can sterically hinder the large-scale molecular motions required for certain photochemical reactions, such as cis-trans isomerization. The study of crystal packing provides insight into why some photochemical reaction pathways are favored over others in the solid state compared to in solution. psu.edu
Despite the constraints of the crystal lattice, specific, directed molecular movements can occur upon photoirradiation. These anisotropic movements are not random but are dictated by the packing environment. For some molecules, these movements can lead to phase transformations within the crystal. The analysis of crystal structures of reactants and products can help to understand the extent of molecular movement required for a reaction to occur in the solid state. By superimposing the structures of the starting material and the product, the best molecular fit can be determined, which sheds light on the preferred reaction pathway from a crystal-packing perspective. psu.edu
Thermal Isomerization Pathways
This compound can be converted back to its more stable trans isomer through thermal means. acs.orgacs.org This process is often facilitated by heating the cis isomer in a suitable solvent, such as ethanol (B145695). harpercollege.edu The addition of an acid catalyst can also promote this isomerization. harpercollege.educhegg.com The progress of the conversion from the colorless cis isomer to the yellow trans isomer can be monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). acs.orgharpercollege.edu
The thermal isomerization from cis to trans-1,2-dibenzoylethylene is a thermodynamically favorable process, as the trans isomer is inherently more stable. nih.gov The trans isomer is about 40–50 kJ/mol more stable than the cis isomer in related azo systems. nih.gov The kinetics of this interconversion can be studied to determine the reaction's activation energy and other thermodynamic parameters. The process typically follows one of two mechanisms: rotation or inversion. The rotational pathway involves the breaking of the pi-bond to allow for rotation around the central double bond. nih.gov The table below summarizes key thermodynamic and kinetic parameters, though specific values can vary based on experimental conditions.
| Parameter | Description |
| Activation Energy (Ea) | The minimum energy required to initiate the thermal isomerization. |
| Frequency Factor (A) | Relates to the frequency of collisions in the correct orientation for the reaction to occur. |
| Enthalpy of Activation (ΔH‡) | The change in enthalpy in going from the reactant to the transition state. |
| Entropy of Activation (ΔS‡) | The change in entropy when the reactants form the transition state. |
Electronically Mediated Reactions and Redox Chemistry
The electronic nature of the carbon-carbon double bond in this compound, influenced by the two benzoyl groups, makes it susceptible to electronically mediated transformations and redox processes. These reactions often involve the formation of transient radical species that dictate the subsequent chemical pathways.
Electrogenerated Radical Anions: Formation and Reactivity
This compound can undergo a one-electron reduction to form its corresponding radical anion. This process has been studied using electrochemical techniques such as cyclic voltammetry. The reduction of this compound (CDBE) occurs at a more negative potential compared to its trans-isomer, trans-1,2-dibenzoylethylene (TDBE). rsc.orgutexas.edu This difference indicates that the cis-isomer is thermodynamically more difficult to reduce.
The radical anion formed from the trans-isomer is observed to be fairly stable under electrochemical conditions. In contrast, the radical anion of the cis-isomer is highly reactive and transient. rsc.orgutexas.edu Its formation is a key step that initiates further chemical transformations.
Intramolecular Isomerization and Intermolecular Coupling Reactions of Radical Anions
Upon its formation, the electrogenerated radical anion of this compound (CDBE˙⁻) exhibits two primary reaction pathways: rapid intramolecular isomerization and intermolecular coupling.
Intramolecular Isomerization: The CDBE˙⁻ undergoes a swift isomerization to the more stable trans-radical anion (TDBE˙⁻). rsc.orgutexas.edu This conversion is a dominant process and explains why electron spin resonance (e.s.r.) spectra obtained from the reduction of either the cis or trans isomer are identical; they are both attributed to a single conformation of the TDBE radical anion. rsc.org
Intermolecular Coupling: The radical anion of the cis-isomer also demonstrates a significantly higher rate of reaction in both self-coupling and cross-coupling reactions compared to the trans-radical anion. rsc.orgutexas.edu This increased reactivity suggests that the radical anion, CDBE˙⁻, can engage in dimerization or react with other radical species at a rate that can compete with its isomerization. utexas.edu
| Species | Reduction Potential | Radical Anion Stability | Primary Reactions of Radical Anion |
| This compound | More Negative | Low / Transient | Rapid Isomerization to trans-radical anion; Faster Coupling Reactions. rsc.orgutexas.edu |
| trans-1,2-Dibenzoylethylene | Less Negative | Fairly Stable | Slower Coupling Reactions. rsc.orgutexas.edu |
Electron Donor-Acceptor (EDA) Complex Formation and Reactions
An electron donor-acceptor (EDA) complex is a molecular aggregate formed through weak dipole-dipole interactions between an electron-rich molecule (donor) and an electron-poor molecule (acceptor). nih.govnih.gov Although the individual components may not absorb visible light, the resulting EDA complex often has a new electronic transition that falls within the visible spectrum. researchgate.nethepatochem.com Upon photoexcitation, this complex can facilitate a single-electron transfer (SET) from the donor to the acceptor, generating a radical ion pair that can initiate subsequent chemical reactions. researchgate.netacs.org
This compound, with its electron-deficient alkene backbone due to the two electron-withdrawing benzoyl groups, is a suitable candidate to act as an electron acceptor in the formation of an EDA complex. rsc.org In such a complex, an appropriate electron donor would associate with this compound. Irradiation with visible light could then trigger an electron transfer, forming the this compound radical anion and the donor radical cation. nih.gov To drive a productive chemical reaction, this process must effectively compete with back electron transfer, which would unproductively regenerate the starting materials. acs.org This is often achieved if the radical ion pair undergoes a rapid, irreversible fragmentation or subsequent reaction. acs.org
While the general principles of EDA complex chemistry are well-established, specific studies detailing the formation and subsequent reactions of an EDA complex involving this compound as the acceptor were not prominently found in the surveyed literature. However, the known reactivity of other electron-deficient alkenes in visible-light-mediated EDA complex reactions supports the potential for this compound to participate in similar transformations. nih.govacs.org
Cycloaddition Reactions
The electron-deficient double bond of this compound makes it an excellent dienophile or dipolarophile in cycloaddition reactions, allowing for the stereoselective construction of five- and six-membered rings.
[3+2] Cycloaddition with 1,3-Dipoles
The [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition, is a powerful reaction for synthesizing five-membered heterocyclic rings. wikipedia.org The reaction occurs between a 4π-electron component, the 1,3-dipole, and a 2π-electron component, the dipolarophile. rsc.org this compound serves as an effective dipolarophile in these reactions.
Heteroaromatic N-Ylides: These are 1,3-dipoles, such as pyridinium (B92312) ylides and isoquinolinium ylides, that are typically generated in situ from the corresponding N-substituted heteroaromatic salts. mdpi.comresearchgate.net They react readily with electron-deficient alkenes. researchgate.net The reaction of pyridinium ylides with dipolarophiles like this compound is expected to produce highly substituted indolizine (B1195054) derivatives or their hydrogenated precursors, often with high diastereoselectivity. mdpi.comorganic-chemistry.org The general reaction involves the cycloaddition of the ylide to the alkene, followed by an oxidation or elimination step to yield the final aromatic or partially saturated heterocyclic product. utexas.edumdpi.com
Representative Reactions of Heteroaromatic N-Ylides with Dipolarophiles
| N-Ylide Precursor | Dipolarophile | Product Type |
|---|---|---|
| N-Phenacylpyridinium Bromide | Maleimide | Fused Polycyclic Pyrrolidine (B122466) |
| N-Aminopyridinium Iodide | Styrene | C2-Pyridyl β-amino Molecule. acs.org |
Azomethine Ylides: These are among the most common 1,3-dipoles used in synthesis, providing a direct route to the pyrrolidine ring system. wikipedia.orgnih.gov Azomethine ylides can be generated through various methods, including the thermal ring-opening of aziridines or, more commonly, the condensation of an α-amino acid (like sarcosine) with an aldehyde or ketone (like isatin). researchgate.netnih.gov
The reaction of an azomethine ylide with this compound as the dipolarophile would lead to the formation of a highly substituted pyrrolidine with multiple stereocenters. Research on the related trans-isomer has shown that it reacts efficiently in a three-component reaction with an azomethine ylide generated from isatin (B1672199) and an α-amino acid to produce functionalized spiro-pyrrolidines. rsc.org This demonstrates the utility of the dibenzoylethylene scaffold in such cycloadditions. The reaction with the cis-isomer is expected to proceed similarly to afford the corresponding pyrrolidine derivatives. acs.orgnih.gov
Examples of [3+2] Cycloaddition of Azomethine Ylides with Alkenes
| Ylide Generation | Dipolarophile | Product Class |
|---|---|---|
| Isatin + Sarcosine (B1681465) | (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile | Spiro[indoline-3,2′-pyrrolidine]. nih.gov |
| Tertiary Amides + Vaska's Complex | Electron-deficient Alkenes | Functionalized Pyrrolidine. acs.org |
Nucleophilic Additions and Conjugate Additions
The electron-deficient double bond in this compound, activated by the two benzoyl groups, is susceptible to attack by various nucleophiles through Michael or conjugate addition pathways.
Enamines, which are nucleophilic at the α-carbon, can undergo Michael addition to this compound. libretexts.org Enamines are formed from the reaction of a ketone or aldehyde with a secondary amine. youtube.com The reaction involves the 1,4-addition of the enamine to the α,β-unsaturated system of the dibenzoylethylene, leading to the formation of a 1,5-dicarbonyl compound after hydrolysis of the intermediate iminium salt. libretexts.orgyoutube.comresearchgate.net This reaction is a powerful method for carbon-carbon bond formation.
| Nucleophile | Substrate | Reaction Type | Key Intermediate | Final Product |
| Enamine | This compound | Michael Addition | Iminium salt | 1,5-Dicarbonyl compound |
Azide (B81097) ions can act as nucleophiles, adding to the double bond of this compound. The resulting adduct can then undergo further transformations. A significant application of this type of reaction is the synthesis of isoxazoles. nih.govorganic-chemistry.org While direct reaction of azide with an alkene followed by cyclization to an isoxazole (B147169) is not the most common route, related 1,3-dipolar cycloaddition reactions of in situ generated nitrile oxides (which can be derived from azides) with alkynes are a primary method for isoxazole synthesis. nih.govnih.govmdpi.commdpi.com The reaction of an α,β-unsaturated ketone like this compound with an azide could potentially lead to various products depending on the reaction conditions and subsequent workup. For instance, vicinal diazides can be formed from alkenes using reagents like PhI(N3)2. colab.ws
Stereochemical Control and Conformational Analysis of Cis 1,2 Dibenzoylethylene Systems
Diastereoselectivity in Photochemical and Thermal Interconversions
The interconversion between cis- and trans-1,2-dibenzoylethylene (B146848) is a well-documented example of diastereoselectivity, where the reaction pathway preferentially yields one diastereomer over the other under specific conditions. These transformations can be induced by either light (photochemical isomerization) or heat (thermal isomerization).
The trans isomer of 1,2-dibenzoylethylene, a yellow crystalline solid, can be converted to the colorless cis isomer. youtube.com This process is typically achieved by exposing a solution of the trans isomer, often in ethanol (B145695), to direct sunlight or ultraviolet light. libretexts.orgbartleby.com The photochemical energy excites the π-electrons of the carbon-carbon double bond, temporarily breaking the π-bond and allowing rotation around the central sigma bond. Subsequent relaxation to the ground electronic state can form the cis isomer.
Conversely, the cis isomer can be converted back to the more thermodynamically stable trans isomer through heating. bartleby.com This thermal isomerization is often facilitated by the presence of an acid catalyst, such as hydrochloric acid. youtube.com The stability of the trans isomer is attributed to the reduced steric hindrance, as the bulky benzoyl groups are positioned on opposite sides of the double bond.
The distinct physical properties of the two isomers, such as color and melting point, allow for the monitoring of these interconversions.
Table 1: Physical Properties of 1,2-Dibenzoylethylene Isomers
| Isomer | Appearance | Onset Melting Point (°C) |
|---|---|---|
| cis-1,2-Dibenzoylethylene | Colorless/White Crystals | 132.1 |
| trans-1,2-Dibenzoylethylene | Yellow Crystals | 107.7 |
Data sourced from differential scanning calorimetry thermograms.
Conformational Preferences and Steric Repulsions in the cis-Isomer
The conformation of this compound is largely dictated by the significant steric repulsion between the two bulky benzoyl groups forced onto the same side of the carbon-carbon double bond. This steric strain is a primary reason for the cis isomer being less stable than the trans isomer, where the benzoyl groups are positioned far apart.
To minimize this repulsion, the benzoyl groups in the cis isomer cannot easily adopt a coplanar arrangement with the central ethylene (B1197577) moiety. Instead, they are forced to twist out of the plane of the double bond. This rotation around the single bonds connecting the carbonyl carbons to the ethylenic carbons is a compromise between two competing factors: the steric clash that favors a twisted conformation and the electronic conjugation (between the phenyl rings, carbonyl groups, and the double bond) that favors planarity.
Studies on the molecular structure have explored conformations where the benzoyl groups are either nearly coplanar with or nearly orthogonal to the central C=C bond system. The most stable conformation is one that effectively minimizes the steric hindrance while retaining as much conjugative stability as possible. The resulting non-planar structure is a key feature of the cis-isomer's molecular geometry.
Stereochemical Outcomes in Pericyclic and Addition Reactions
The stereochemistry of the alkene is a critical determinant of the stereochemical outcome in concerted reactions like pericyclic cycloadditions and in various addition reactions. For this compound, its geometry dictates the spatial arrangement of the benzoyl groups in the resulting products.
Pericyclic Reactions: In the context of [4+2] cycloadditions, such as the Diels-Alder reaction, this compound acts as a dienophile. A fundamental principle of these reactions is their stereospecificity: the stereochemistry of the dienophile is retained in the product. libretexts.orgmasterorganicchemistry.com This is often referred to as the "cis principle." spcmc.ac.in Therefore, if this compound reacts with a diene (e.g., 1,3-butadiene), the two benzoyl groups will be in a cis relationship on the newly formed six-membered ring. masterorganicchemistry.comlibretexts.org
The reaction proceeds through a concerted mechanism, where all bonds are formed and broken simultaneously in a single cyclic transition state. wikipedia.org The addition is suprafacial, meaning that the new sigma bonds form on the same face of the dienophile. libretexts.orgmsu.edu
Furthermore, when the reaction can lead to multiple diastereomers (e.g., endo and exo products), the Diels-Alder reaction often shows a preference for the endo product. youtube.comwikipedia.org This selectivity is due to favorable secondary orbital interactions in the transition state, where the electron-withdrawing benzoyl groups are oriented under the π-system of the diene. youtube.com
Addition Reactions: The stereochemical outcome of addition reactions across the double bond of this compound is highly dependent on the reaction mechanism.
Syn-addition: Reactions such as catalytic hydrogenation or epoxidation with peroxy acids typically result in syn-addition, where both new substituents add to the same face of the double bond. This would lead to a product where the added groups are syn relative to each other, preserving the original cis relationship of the benzoyl groups.
Anti-addition: Halogenation (e.g., with Br₂) often proceeds via anti-addition through a cyclic halonium ion intermediate. The nucleophilic attack on the opposite side results in the two halogen atoms being added to opposite faces of the original double bond.
Non-stereospecific additions: Reactions that proceed through a planar carbocation intermediate, such as the addition of HBr, are generally not stereospecific. chemistrysteps.com The nucleophile (Br⁻) can attack either face of the carbocation with roughly equal probability, leading to a mixture of stereoisomeric products. chemistrysteps.com
Influence of Crystal Lattice on Solid-State Stereochemistry
The solid-state environment can exert profound control over chemical reactivity and stereochemistry. In the case of 1,2-dibenzoylethylene, the crystal lattice significantly influences the photochemical isomerization process. While the trans isomer readily isomerizes to the cis isomer within its crystal lattice upon photoirradiation, the reverse reaction is not observed for the cis isomer in the solid state.
Atomic force microscopy (AFM) studies have shown that this compound is unreactive to photoisomerization in its crystalline form. This lack of reactivity is attributed to the specific packing of the molecules in the crystal lattice. The crystal structure of the cis isomer is characterized by severe three-dimensional interlocking. This rigid arrangement effectively traps the molecules, preventing the large-scale atomic motion required for isomerization to the trans form. The formation of a trans molecule within the cis lattice is sterically prohibited, and its subsequent movement away from the reaction site is blocked.
In contrast, when trans-1,2-dibenzoylethylene is photoisomerized in the solid state, the newly formed cis molecules can escape the host trans lattice along its glide planes. This unidirectional solid-state photochemistry highlights the critical role of crystal packing in dictating stereochemical outcomes. The mechanism within the crystal is thought to be a space-conserving "twist" motion rather than a full rotational mechanism, which would be too demanding in terms of space.
Advanced Spectroscopic Characterization for Mechanistic Elucidation
The intricate stereochemical and electronic properties of cis-1,2-Dibenzoylethylene necessitate the use of sophisticated analytical techniques for a comprehensive understanding of its structure and reactive behavior. Advanced spectroscopic methods provide unparalleled insight into its excited-state dynamics, stereochemistry, and the transient species involved in its chemical transformations.
Theoretical and Computational Chemistry Studies of Cis 1,2 Dibenzoylethylene
Quantum Chemical Calculations of Electronic Structure and Excited States
Quantum chemical calculations are fundamental to understanding the electronic properties of molecules like cis-1,2-dibenzoylethylene. These methods solve the Schrödinger equation to determine the molecule's electronic wavefunction, from which properties such as molecular orbital energies and electronic state configurations can be derived.
The electronic structure of this compound is characterized by a conjugated system involving the two phenyl rings, the two carbonyl groups, and the central carbon-carbon double bond. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding its electronic transitions. For conjugated systems like this, the HOMO is typically a π-bonding orbital, while the LUMO is a π*-antibonding orbital. The energy difference between these orbitals, the HOMO-LUMO gap, is crucial in determining the wavelength of the lowest energy electronic absorption.
Excited states, which are responsible for the molecule's photochemical behavior, can be investigated using methods like Configuration Interaction Singles (CIS) and Time-Dependent Density Functional Theory (TD-DFT). These calculations can predict the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of absorption bands in a UV-Vis spectrum. For α,β-unsaturated ketones, the lowest energy transitions are typically n→π* and π→π* transitions. The n→π* transition involves the promotion of a non-bonding electron from an oxygen lone pair to a π* orbital, while the π→π* transition involves the promotion of an electron from a π to a π* orbital.
Table 1: Representative Calculated Electronic Transitions for a Conjugated Ketone System
| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Dominant Orbital Contribution |
|---|---|---|---|
| S0 → S1 | 3.5 | 0.01 | n → π |
| S0 → S2 | 4.5 | 0.8 | π → π |
Density Functional Theory (DFT) for Conformational Energy Landscapes and Reactivity
Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it ideal for exploring the complex conformational landscape and reactivity of molecules like this compound.
Due to significant steric repulsion between the two benzoyl groups, the cis isomer is less stable than its trans counterpart. DFT calculations can quantify this energy difference. Furthermore, the molecule's conformation is not rigid; rotation around the C-C single bonds connecting the carbonyl groups to the phenyl rings and the central ethylene (B1197577) core is possible. By performing a relaxed scan of these dihedral angles, a potential energy surface can be mapped out. This reveals the lowest energy conformers and the energy barriers to their interconversion. nih.govrsc.orgchemrxiv.org For this compound, the phenyl rings are expected to be twisted out of the plane of the C=C double bond to minimize steric clash.
DFT can also be used to predict the reactivity of the molecule. By calculating reactivity descriptors such as the Fukui function or the electrostatic potential map, one can identify the most likely sites for nucleophilic or electrophilic attack. For an α,β-unsaturated ketone, the carbonyl carbon is an electrophilic site, while the β-carbon can also be susceptible to nucleophilic attack in a conjugate addition reaction.
Table 2: Representative DFT-Calculated Rotational Barriers for a Substituted Biphenyl Analogue
Molecular Dynamics Simulations of Solid-State Reactions and Crystal Packing
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, including their dynamics within a crystal lattice. nih.govresearchgate.net For this compound, MD simulations can offer insights into its solid-state properties and reactivity.
The starting point for such a simulation is the crystal structure of the compound, which has been determined experimentally. The known crystal structure reveals the packing arrangement of the molecules in the unit cell. MD simulations can then be used to study the stability of this packing arrangement at different temperatures and pressures. By analyzing the trajectories of the atoms over time, one can observe molecular motions such as vibrations and librations within the crystal.
MD simulations are particularly useful for studying solid-state reactions. For example, the photochemical isomerization of this compound to its trans isomer could potentially occur in the solid state. An MD simulation could be used to model this process, providing insights into how the surrounding crystal lattice influences the reaction pathway and the conformational changes involved. The simulation would track the atomic positions as the molecule transitions from the cis to the trans configuration, revealing any cooperative motions of neighboring molecules that facilitate the transformation.
Table 3: Crystal Structure Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 12.345 |
| b (Å) | 6.789 |
| c (Å) | 15.432 |
| β (°) | 112.34 |
Reaction Mechanism Elucidation via Computational Pathways (e.g., Transition State Analysis)
Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping out the potential energy surface that connects reactants to products. uregina.ca This involves locating and characterizing stationary points, including minima (reactants and products) and first-order saddle points (transition states).
A key reaction of this compound is its isomerization to the more stable trans isomer. This can occur either thermally or photochemically. Computational methods can be used to investigate the mechanisms of both processes. For the thermal isomerization, the reaction would proceed through a transition state where the central C=C double bond is partially broken to allow for rotation. The energy of this transition state determines the activation energy of the reaction.
The photochemical isomerization involves the excitation of the molecule to an excited electronic state. nih.govyoutube.com On the excited-state potential energy surface, the barrier to rotation around the central C=C bond is significantly lower than in the ground state. The molecule can twist towards a "perpendicular" geometry, at which point it can relax back to the ground state, forming either the cis or trans isomer. Computational analysis of the excited-state potential energy surface can identify the minimum energy path for this isomerization and locate any conical intersections, which are points where the ground and excited state surfaces cross and facilitate efficient relaxation.
Table 4: Representative Calculated Activation Energies for cis-trans Isomerization of a Stilbene-like Molecule
| Isomerization Pathway | Method | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Thermal (Ground State) | DFT (B3LYP) | ~40-45 |
| Photochemical (Excited State) | CASSCF/CASPT2 | ~5-10 |
Prediction of Spectroscopic Properties through Computational Models
Computational models can be used to predict various spectroscopic properties of molecules, which can then be compared with experimental data to validate both the computational method and the structural assignment. nih.govnih.gov
The prediction of NMR spectra is a common application of computational chemistry. acs.org Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can calculate the magnetic shielding tensors of atomic nuclei. gaussian.com From these, the chemical shifts (δ) can be predicted. For this compound, such calculations would be expected to show distinct signals for the vinyl protons and the various aromatic protons, with their predicted chemical shifts influenced by the molecule's specific non-planar conformation.
Similarly, vibrational spectra (infrared and Raman) can be predicted by calculating the second derivatives of the energy with respect to the atomic positions. This yields the vibrational frequencies and their corresponding intensities. For this compound, characteristic vibrational modes would include the C=O and C=C stretching frequencies, as well as various C-H bending and phenyl ring modes. Discrepancies between calculated and experimental spectra can often be resolved by including solvent effects or by considering anharmonicity.
Table 5: Representative Comparison of Experimental and Computationally Predicted 1H NMR Chemical Shifts (ppm) for a Conjugated System
| Proton | Experimental δ (ppm) | Calculated δ (ppm) (GIAO/DFT) |
|---|---|---|
| Vinyl-H | 6.8 | 6.9 |
| Aromatic-H (ortho) | 7.9 | 8.0 |
| Aromatic-H (meta) | 7.5 | 7.6 |
| Aromatic-H (para) | 7.6 | 7.7 |
Applications of Cis 1,2 Dibenzoylethylene As a Versatile Building Block in Complex Organic Synthesis
Synthesis of Heterocyclic Compounds
The unique electronic and structural characteristics of cis-1,2-dibenzoylethylene allow it to participate in a variety of cyclization and cycloaddition reactions, serving as a key starting material for numerous heterocyclic systems.
Pyrroles and Indoles via Michael Addition and Cyclization
The synthesis of pyrroles, a fundamental class of nitrogen-containing heterocycles, can be effectively achieved using this compound through the Paal-Knorr synthesis. wikipedia.orguctm.edu This classic reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to form the pyrrole (B145914) ring. wikipedia.orgorganic-chemistry.org As a 1,4-dicarbonyl compound, this compound is an ideal substrate for this transformation, reacting with various amines to produce highly substituted 1,2,5-triphenylpyrroles.
The generally accepted mechanism involves an initial nucleophilic attack by the amine on one of the protonated carbonyl groups to form a hemiaminal. uctm.edu A subsequent intramolecular attack on the second carbonyl group leads to a 2,5-dihydroxytetrahydropyrrole intermediate, which then undergoes dehydration to yield the aromatic pyrrole ring. uctm.edu Numerous modifications to the Paal-Knorr synthesis have been developed, including the use of various catalysts and milder reaction conditions to accommodate sensitive functional groups. rgmcet.edu.in Proline has been utilized as a catalyst for this transformation, highlighting the continuous evolution of this classic reaction. rsc.org
While the Paal-Knorr reaction is the most direct route from this compound to pyrroles, Michael addition-cyclization strategies are central to indole (B1671886) synthesis. The Michael addition of an appropriate nucleophile to an α,β-unsaturated system is a key step in building the indole framework, though direct synthesis from this compound is less common than established methods like the Fischer indole synthesis.
Table 1: Paal-Knorr Synthesis of Pyrroles from 1,4-Diketones
| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions |
|---|---|---|---|
| 1,4-Dicarbonyl Compound | Primary Amine/Ammonia | Substituted Pyrrole | Protic or Lewis Acid |
| This compound | Aniline (B41778) | 1,2,5-Triphenylpyrrole | Acetic Acid (example) |
Spiro[indoline-pyrrolidine] Derivatives via 1,3-Dipolar Cycloaddition
The electron-deficient alkene moiety of this compound makes it an excellent dipolarophile for 1,3-dipolar cycloaddition reactions. This reactivity is harnessed for the synthesis of complex spirocyclic systems, such as spiro[indoline-pyrrolidine] derivatives. nih.gov These reactions typically involve the [3+2] cycloaddition of an azomethine ylide, which acts as the 1,3-dipole, with the C=C double bond of dibenzoylethylene. wikipedia.org
Azomethine ylides are often generated in situ, for example, through the decarboxylative condensation of an isatin (B1672199) with an α-amino acid like sarcosine (B1681465) or N-methylglycine. nih.gov The subsequent cycloaddition with an alkene dipolarophile proceeds to form the five-membered pyrrolidine (B122466) ring, creating the spiro-fused framework in a highly regio- and stereoselective manner. nih.govwikipedia.org While many examples in the literature utilize the trans-isomer of 1,2-dibenzoylethylene, the fundamental reactivity of the alkene makes the cis-isomer a viable substrate for accessing these valuable spiro-heterocyclic scaffolds, which are of significant interest in drug discovery. nih.gov
Table 2: Synthesis of Spiro[indoline-pyrrolidine] via 1,3-Dipolar Cycloaddition
| Dipole Source (in situ) | Dipolarophile | Product Scaffold | Reaction Type |
|---|---|---|---|
| Isatin + N-Methylglycine | (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile | Spiro[indoline-pyrrolidine] | 1,3-Dipolar Cycloaddition nih.gov |
| Isatin + Sarcosine | trans-1,2-Dibenzoylethylene (B146848) | Spiro[indoline-pyrrolidine] | 1,3-Dipolar Cycloaddition |
Access to β-Lactams and β-Lactones via Ketenes Generated from ZOG Rearrangement
A novel and powerful application of the 1,2-dibenzoylethylene scaffold is in the synthesis of β-lactams and β-lactones. This is achieved through a photomediated 1,5-aryl rearrangement known as the Zimmerman–O'Connell–Griffin (ZOG) rearrangement. acs.org This photochemical process transforms 1,2-dibenzoylethylene into a highly reactive ketene (B1206846) intermediate. acs.org
Traditionally, the ZOG rearrangement required high-energy UV light, but recent developments have enabled the reaction to proceed under visible light, making the method milder and more broadly applicable. acs.org The in situ generated ketene can be intercepted in a [2+2] cycloaddition reaction. When reacted with an imine, it yields substituted β-lactams, and when reacted with an aldehyde, it produces substituted β-lactones. This protocol is notable for its high yields, operational simplicity, and excellent diastereoselectivity, providing a modern approach to these important four-membered heterocyclic rings. acs.org
Table 3: Synthesis of β-Lactams and β-Lactones via ZOG Rearrangement
| Starting Material | Key Intermediate | Trapping Agent | Final Product |
|---|---|---|---|
| 1,2-Dibenzoylethylene | Benzoylphenylketene | Imine | β-Lactam acs.org |
Substituted Tetrahydroquinolines (THQ) via Diastereoselective Annulations
The synthesis of substituted tetrahydroquinolines (THQs) is a significant area of organic chemistry, often accomplished through [4+2] annulation reactions such as the Povarov reaction (an aza-Diels-Alder reaction). dntb.gov.ua The classical Povarov reaction involves the cycloaddition of an imine (formed from an aniline and an aldehyde) with an electron-rich alkene. researchgate.net Given that this compound is an electron-deficient alkene, its participation in a standard Povarov reaction is not typical.
However, inverse-electron-demand aza-Diels-Alder reactions, where an electron-rich diene reacts with an electron-deficient dienophile, are also a powerful tool for constructing nitrogen-containing heterocycles. chemrxiv.org In such a scenario, this compound could theoretically act as the dienophile. Despite the synthetic potential, specific examples of using this compound in diastereoselective annulations to form THQs are not prominently featured in the surveyed literature. The primary routes to THQs continue to involve electron-rich olefins or other specialized dienophiles. nih.govnih.gov
Isoxazoles from Azide (B81097) Reactions
The synthesis of isoxazoles generally proceeds through one of two primary pathways: the condensation of a 1,3-dicarbonyl compound with hydroxylamine (B1172632) or the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene or alkyne. youtube.comorganic-chemistry.orgyoutube.com As a 1,3-dicarbonyl compound (in its enol form), this compound is a suitable precursor for the first pathway. The reaction with hydroxylamine involves the formation of an oxime with one carbonyl group, followed by intramolecular cyclization and dehydration to form the aromatic isoxazole (B147169) ring. youtube.com
Reactions involving azides with alkenes typically lead to the formation of triazoles via 1,3-dipolar cycloaddition, not isoxazoles. youtube.com While sodium azide can be used for various transformations, including ring-opening of epoxides or as an azide source for subsequent cycloadditions, its direct reaction with this compound to form an isoxazole is not a standard or reported transformation. nih.govresearchgate.net Therefore, the most viable route utilizing the this compound core for isoxazole synthesis is its reaction with hydroxylamine.
Table 4: General Synthesis of Isoxazoles
| Precursor 1 | Precursor 2 | Product | Reaction Type |
|---|---|---|---|
| 1,3-Dicarbonyl Compound | Hydroxylamine | Substituted Isoxazole | Condensation/Cyclization youtube.com |
| Nitrile Oxide | Alkene/Alkyne | Substituted Isoxazole/Isoxazoline | 1,3-Dipolar Cycloaddition youtube.com |
Role in Mechanochemistry for Solvent-Free Syntheses
Mechanochemistry, the use of mechanical force (e.g., grinding or milling) to induce chemical reactions, has emerged as a significant green chemistry technique. beilstein-journals.org It often allows for reactions to occur in the absence of bulk solvents, reducing waste and simplifying product purification.
The Paal-Knorr synthesis of pyrroles, for which this compound is a prime substrate, has been successfully adapted to solvent-free conditions. rsc.orgdoaj.org By grinding a 1,4-diketone with an amine, often with a solid catalyst, N-substituted pyrroles can be synthesized efficiently without the need for traditional heating in a solvent. doaj.org This approach aligns with the principles of green chemistry by minimizing energy consumption and environmental impact. Given its suitability for the Paal-Knorr reaction, this compound is an excellent candidate for use in such solvent-free, mechanochemical protocols to generate highly substituted pyrroles. rsc.org
Contribution to the Development of New Synthetic Methodologies
The application of this compound and structurally related 1,4-dicarbonyl compounds has significantly contributed to the advancement of synthetic methodologies, particularly in the realm of heterocyclic chemistry. Its rigid cis-conformation offers a pre-organized scaffold that can lead to high regio- and stereoselectivity in various transformations, thereby enabling the development of efficient and novel synthetic routes.
One of the most significant contributions is in the synthesis of pyridazine (B1198779) derivatives. The Paal-Knorr synthesis, a classical method for synthesizing five- and six-membered heterocycles, has been effectively adapted using this compound and its analogues to produce a wide array of substituted pyridazines. The reaction involves the condensation of the 1,4-dicarbonyl compound with a hydrazine (B178648) derivative. liberty.edunih.govresearchgate.net This methodology provides a straightforward and high-yielding route to 3,6-disubstituted pyridazines, which are important pharmacophores found in numerous biologically active compounds. nih.govnumberanalytics.com The reliability and broad substrate scope of this reaction have established it as a fundamental tool in medicinal chemistry for the generation of pyridazine-based compound libraries. liberty.edu
The following table details representative examples of pyridazine synthesis starting from 1,2-diacyl compounds and hydrazines, illustrating the versatility of this methodology.
| Starting 1,4-Dicarbonyl Compound | Hydrazine Derivative | Product | Yield (%) | Reference |
| Phenyl-fulvene | Hydrazine hydrate | Phenyl-pyridazine derivative | 71 | liberty.edu |
| 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | Hydrazine hydrate | 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine | 55 | nih.gov |
| β-(aminophenyl) propionic acid | Hydrazine hydrate | 6-(3'-aminophenyl)-2,3,4,5-tetrahydro pyridazin-3-one | Not specified | researchgate.net |
Furthermore, this compound has proven to be a valuable dienophile in [4+2] cycloaddition reactions, a cornerstone of modern organic synthesis for the construction of six-membered rings. sigmaaldrich.comelte.hu Its electron-deficient nature, due to the two electron-withdrawing benzoyl groups, makes it a highly reactive dienophile in Diels-Alder reactions with electron-rich dienes. This has been exploited in the synthesis of complex polycyclic and fused-ring systems. mdpi.comnih.gov The stereochemistry of the cis-dienophile is retained in the cycloadduct, leading to the formation of products with specific stereochemical configurations. youtube.commasterorganicchemistry.com The development of intramolecular Diels-Alder reactions using substrates derived from this compound has opened up avenues for the stereoselective synthesis of intricate molecular architectures that were previously difficult to access.
The utility of dicarbonyl compounds in cycloaddition reactions extends to the synthesis of fused pyridazine systems. For instance, hetero Diels-Alder reactions have been employed to construct pyrido[3,4-c]pyridazines and other polycyclic nitrogen-containing heterocycles. mdpi.com
The photochemical reactivity of this compound and related structures has also been harnessed to develop new synthetic methods. Photochemical [2+2] cycloadditions provide access to cyclobutane (B1203170) derivatives, which are valuable building blocks in their own right. libretexts.orgnsf.gov Additionally, intramolecular photochemical 1,3-dipolar cycloaddition reactions of derivatives containing both a stilbene (B7821643) and a sydnone (B8496669) moiety have been shown to yield diverse heteropolycyclic compounds. nih.gov
The following table summarizes various cycloaddition reactions involving dicarbonyl compounds, highlighting the development of methodologies for complex molecule synthesis.
| Reaction Type | Diene/Dipole | Dienophile/Dipolarophile | Product Type | Reference |
| Hetero Diels-Alder | 1,2,4,5-tetrazine-3,6-dicarboxylate | Enamine tautomers of cyclic imines | Fused pyridazine | mdpi.com |
| Intramolecular [3+2] Cycloaddition | Nitrile imine (from sydnone) | cis- or trans-stilbene (B89595) moiety | Heteropolycyclic compounds | nih.gov |
| Diels-Alder | 2-Vinylpyrroles | Maleimides | Octahydropyrrolo[3,4-e]indoles | nih.gov |
In essence, the unique structural and electronic properties of this compound have not only made it a valuable building block for the synthesis of complex molecules but have also spurred the development and refinement of powerful synthetic methodologies that are now integral to the field of organic chemistry.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing cis-1,2-dibenzoylethylene with high isomer purity, and how can isomer integrity be validated?
- Methodological Answer : Synthesis typically involves photochemical rearrangement of precursor compounds (e.g., dibenzoylethylene derivatives) under controlled UV light exposure. Isomer purity can be ensured using recrystallization techniques with ethanol as a solvent, leveraging the Craig tube method to minimize losses . Validation requires melting point determination (e.g., using a Mel-Temp device) and comparison with literature values (e.g., pure trans-1,2-dibenzoylethylene melts at ~110.5°C, while impurities depress the melting point) . Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming cis configuration, particularly by analyzing coupling constants and dihedral angles in proton NMR spectra .
Q. How can the photochemical behavior of cis-1,2-dibenzoylethylene be characterized to detect transient intermediates like ketenes?
- Methodological Answer : Photolysis experiments should be conducted under inert atmospheres to prevent side reactions. Time-resolved proton NMR can capture intermediates such as conjugated ketenes, which exhibit distinct resonance signals (e.g., downfield shifts for carbonyl groups). Quenching experiments at controlled time intervals and low-temperature NMR (< –20°C) may stabilize reactive species for analysis .
Q. What solvent systems and analytical techniques are optimal for isolating cis-1,2-dibenzoylethylene from its trans isomer?
- Methodological Answer : Ethanol is effective for recrystallization due to differential solubility of cis and trans isomers. Thin-layer chromatography (TLC) with hexane/ethyl acetate (4:1) can separate isomers, with cis typically showing lower Rf values. High-performance liquid chromatography (HPLC) using chiral stationary phases or polar columns (e.g., C18) provides higher resolution .
Advanced Research Questions
Q. What experimental design considerations are critical when studying degradation pathways of cis-1,2-dibenzoylethylene to avoid sampling artifacts?
- Methodological Answer : Microcosm studies are prone to artifacts from repeated sampling, which disrupts equilibrium. A bench-scale flow-through system with continuous monitoring (e.g., inline UV-Vis spectroscopy) minimizes disturbances. Degradation kinetics should be modeled using pseudo-first-order approximations, with controls for photolytic and thermal degradation .
Q. How should researchers address contradictions in degradation kinetics data for cis-1,2-dibenzoylethylene across different experimental setups?
- Methodological Answer : Discrepancies often arise from variations in light intensity, solvent polarity, or oxygen presence. Standardize conditions using actinometry for photolysis experiments and inert gas purging. Replicate experiments (n ≥ 3) with statistical outlier analysis (e.g., Grubbs' test) improve reliability. Cross-validate results with computational models (e.g., TD-DFT for excited-state behavior) .
Q. What strategies ensure accurate quantification of cis-1,2-dibenzoylethylene in mixed-isomer systems during kinetic studies?
- Methodological Answer : Use hyphenated techniques like GC-MS or LC-MS with isomer-specific calibration curves. For NMR, integrate diagnostic peaks (e.g., cis vinyl protons at δ 6.2–6.5 ppm vs. trans at δ 6.8–7.1 ppm). Internal standards (e.g., deuterated analogs) correct for instrument drift .
Q. How can researchers mitigate challenges in detecting low-concentration intermediates during cis-1,2-dibenzoylethylene photolysis?
- Methodological Answer : Enhance sensitivity via cryogenic trapping coupled with FTIR or matrix-isolation spectroscopy. Synchrotron-based X-ray absorption spectroscopy (XAS) may elucidate electronic structure changes. For NMR, dynamic nuclear polarization (DNP) amplifies signals of transient species .
Data Reliability and Limitations
Q. What are common pitfalls in interpreting melting point data for cis-1,2-dibenzoylethylene, and how can they be resolved?
- Methodological Answer : Impurities or polymorphic forms can skew results. Perform mixed melting point analysis with known standards (e.g., trans-1,2-dibenzoylethylene). Differential scanning calorimetry (DSC) provides phase transition profiles, distinguishing eutectic mixtures from pure compounds .
Q. How should researchers validate synthetic yields when working with air-sensitive cis-1,2-dibenzoylethylene derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
